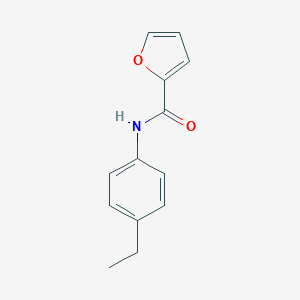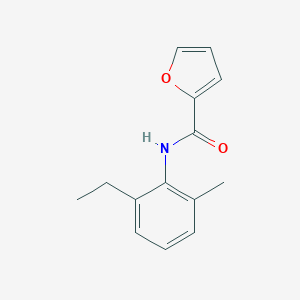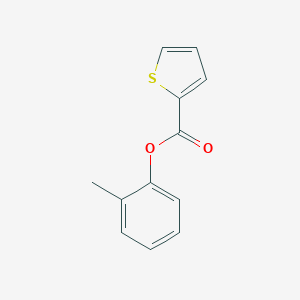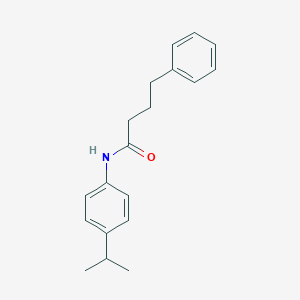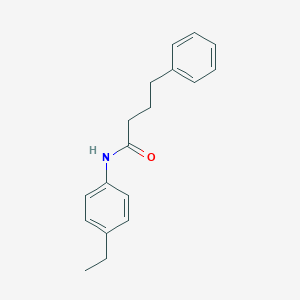![molecular formula C21H18O2 B291136 2,5-Dimethylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B291136.png)
2,5-Dimethylphenyl [1,1'-biphenyl]-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethylphenyl [1,1'-biphenyl]-4-carboxylate, also known as DMBPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2,5-Dimethylphenyl [1,1'-biphenyl]-4-carboxylate is not fully understood, but it is believed to involve the interaction of the compound with various biological targets, including enzymes and receptors. 2,5-Dimethylphenyl [1,1'-biphenyl]-4-carboxylate has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. 2,5-Dimethylphenyl [1,1'-biphenyl]-4-carboxylate has also been shown to interact with certain receptors, such as the nicotinic acetylcholine receptor, which is involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
2,5-Dimethylphenyl [1,1'-biphenyl]-4-carboxylate has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. 2,5-Dimethylphenyl [1,1'-biphenyl]-4-carboxylate has been shown to scavenge free radicals and prevent oxidative damage to cells and tissues. 2,5-Dimethylphenyl [1,1'-biphenyl]-4-carboxylate has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 2,5-Dimethylphenyl [1,1'-biphenyl]-4-carboxylate has been shown to protect neurons from damage and improve cognitive function.
Advantages and Limitations for Lab Experiments
2,5-Dimethylphenyl [1,1'-biphenyl]-4-carboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. 2,5-Dimethylphenyl [1,1'-biphenyl]-4-carboxylate can be synthesized using various methods, and the compound is stable under various conditions. 2,5-Dimethylphenyl [1,1'-biphenyl]-4-carboxylate can also be modified to introduce different functional groups, which can be used to tailor the properties of the compound for specific applications. However, 2,5-Dimethylphenyl [1,1'-biphenyl]-4-carboxylate also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 2,5-Dimethylphenyl [1,1'-biphenyl]-4-carboxylate, including its potential applications in drug discovery and biomedical imaging. 2,5-Dimethylphenyl [1,1'-biphenyl]-4-carboxylate has been shown to interact with certain enzymes and receptors, which makes it a promising candidate for the development of new drugs. 2,5-Dimethylphenyl [1,1'-biphenyl]-4-carboxylate has also been shown to have fluorescent properties, which can be used for biomedical imaging applications. In addition, further studies are needed to fully understand the mechanism of action of 2,5-Dimethylphenyl [1,1'-biphenyl]-4-carboxylate and its potential applications in various fields.
Synthesis Methods
2,5-Dimethylphenyl [1,1'-biphenyl]-4-carboxylate can be synthesized through several methods, including Suzuki-Miyaura coupling reaction, Negishi coupling reaction, and Stille coupling reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 2,5-dimethylphenylboronic acid with 4-chlorobiphenyl-1-carboxylic acid in the presence of a palladium catalyst and a base. The Negishi coupling reaction involves the reaction of 2,5-dimethylphenylzinc bromide with 4-chlorobiphenyl-1-carboxylic acid in the presence of a palladium catalyst and a base. The Stille coupling reaction involves the reaction of 2,5-dimethylphenyltin chloride with 4-chlorobiphenyl-1-carboxylic acid in the presence of a palladium catalyst and a base.
Scientific Research Applications
2,5-Dimethylphenyl [1,1'-biphenyl]-4-carboxylate has been studied for its potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. 2,5-Dimethylphenyl [1,1'-biphenyl]-4-carboxylate has been used as a building block for the synthesis of organic semiconductors, which have shown promising results in the development of high-performance organic electronic devices. 2,5-Dimethylphenyl [1,1'-biphenyl]-4-carboxylate has also been used as a dopant in organic light-emitting diodes, which have shown improved efficiency and stability. In addition, 2,5-Dimethylphenyl [1,1'-biphenyl]-4-carboxylate has been used as a sensitizer in dye-sensitized solar cells, which have shown increased power conversion efficiency.
properties
Molecular Formula |
C21H18O2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(2,5-dimethylphenyl) 4-phenylbenzoate |
InChI |
InChI=1S/C21H18O2/c1-15-8-9-16(2)20(14-15)23-21(22)19-12-10-18(11-13-19)17-6-4-3-5-7-17/h3-14H,1-2H3 |
InChI Key |
NXUWODNCPYIXAH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(acetylamino)phenyl]octanamide](/img/structure/B291053.png)
![N-[4-(dimethylamino)phenyl]octanamide](/img/structure/B291054.png)

![N-[4-(diethylamino)phenyl]octanamide](/img/structure/B291056.png)
